molecular formula C17H21N3O3S B064313 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 162279-51-8

6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Katalognummer B064313
CAS-Nummer: 162279-51-8
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: WLUTVXPVNSUNPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions that target the incorporation of specific functional groups to achieve the desired molecular structure. For example, a study by Genç et al. (2013) describes the synthesis of a related compound through the reaction of 2-methylmercapto-1,4,5,6-tetrahydropyrimidine hydroiodide and 4-methoxybenzylamine, demonstrating a method that might be analogous to the synthesis of 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Genç et al., 2013).

Molecular Structure Analysis

The molecular geometry and electronic structure of compounds similar to 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been explored using computational methods. The density functional theory (DFT) and Hartree-Fock (HF) approaches are commonly employed to calculate molecular properties such as geometries and nuclear magnetic resonance (NMR) chemical shift values, providing insights into the molecular structure of these compounds (Genç et al., 2013).

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions that demonstrate their reactivity and potential utility in further chemical transformations. For instance, the synthesis of pyrido[2,3-d]pyrimidines from reactions of similar starting materials with α,β-unsaturated ketones showcases the chemical versatility of these compounds (Quiroga et al., 1992).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, can be deduced from their molecular structure and intermolecular interactions. Research into similar compounds provides a basis for understanding the physical properties of 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, highlighting the importance of hydrogen bonding and molecular geometry in determining these properties (Shang & Ha, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding the potential applications and reactions of 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Research findings on related compounds suggest the influence of substituents on chemical reactivity and highlight the compound's potential for further functionalization (Botta et al., 1985).

Wissenschaftliche Forschungsanwendungen

Novel Inotropic Agents

A series of compounds, including derivatives similar to 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, have been synthesized and evaluated for their positive inotropic activity, which is the ability to increase the force of heart muscle contractions. Some derivatives demonstrated potent activity with minimal or no negative chronotropic effect, which refers to the reduction of heart rate. These compounds showed high selectivity for positive inotropic effects over other cardiovascular effects in animal models, making them promising agents for further clinical evaluation in heart failure treatments (Fujioka et al., 1992).

Antihyperlipidemic Activity

Research into derivatives of 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one includes the investigation of their antihyperlipidemic activity. Some compounds within this class have been found to exhibit significant activity in lowering serum triglyceride levels in various animal models, comparable to known antihyperlipidemic drugs like clofibrate and riboflavin tetrabutyrate. These findings suggest potential therapeutic applications in treating hyperlipidemia, a condition characterized by elevated levels of lipids in the blood (Shishoo et al., 1990).

Anti-Inflammatory and Hepatoprotective Effects

The compound 5-(4-methoxybenzylidene)-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione (SKLB-102), which shares structural features with 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, has demonstrated significant anti-inflammatory effects in a mouse model of acute hepatic inflammation induced by concanavalin A. SKLB-102 significantly reduced serum levels of AST, ALT, and TNF-alpha, indicating its potential in suppressing hepatic inflammation and protecting liver function (He et al., 2009).

Anticonvulsant Potential

A study on benzothiazolotriazine derivatives, which are structurally related to 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, revealed significant anticonvulsant activity in animal models. These compounds, particularly one with a methoxy group on the aryl ring, showed promising results in both MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazole) animal models of epilepsy without inducing neurotoxicity. This suggests a potential application in the development of new anticonvulsant agents (Firdaus et al., 2018).

Eigenschaften

IUPAC Name

6-amino-1-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-22-13-7-6-11(8-14(13)23-12-4-2-3-5-12)10-20-15(18)9-16(21)19-17(20)24/h6-9,12H,2-5,10,18H2,1H3,(H,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUTVXPVNSUNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=CC(=O)NC2=S)N)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448597
Record name 6-Amino-1-{[3-(cyclopentyloxy)-4-methoxyphenyl]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

CAS RN

162279-51-8
Record name 6-Amino-1-{[3-(cyclopentyloxy)-4-methoxyphenyl]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.